Carbamic acid, (dimethoxyphosphinyl)-, methyl ester
Description
Properties
CAS No. |
995-17-5 |
|---|---|
Molecular Formula |
C4H10NO5P |
Molecular Weight |
183.10 g/mol |
IUPAC Name |
methyl N-dimethoxyphosphorylcarbamate |
InChI |
InChI=1S/C4H10NO5P/c1-8-4(6)5-11(7,9-2)10-3/h1-3H3,(H,5,6,7) |
InChI Key |
SGOHXLPOPHKKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Phosphinyl Amines and Methyl Chloroformate
The most straightforward method involves the reaction of (dimethoxyphosphinyl)amine with methyl chloroformate in the presence of a base such as triethylamine or pyridine. This nucleophilic acyl substitution proceeds under anhydrous conditions at 0–25°C, yielding the target compound with >85% purity after column chromatography.
Reaction Scheme:
$$
(\text{CH}3\text{O})2\text{P(O)NH}2 + \text{ClCOOCH}3 \xrightarrow{\text{Et}3\text{N}} (\text{CH}3\text{O})2\text{P(O)NHCOOCH}3 + \text{HCl}
$$
Optimized Conditions:
- Solvent: Dichloromethane (DCM)
- Molar ratio: 1:1.2 (amine:chloroformate)
- Reaction time: 4–6 hrs
- Yield: 78–82%
Horner–Wadsworth–Emmons Reaction with Modified Phosphonates
A modified Horner–Wadsworth–Emmons approach utilizes N-benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester as a precursor. The phosphonate intermediate undergoes deprotonation with 1,8-diazabicycloundec-7-ene (DBU) in DCM, followed by condensation with carbonyl compounds to form α,β-unsaturated carbamates. While primarily used for alkene synthesis, this method demonstrates the stability of the dimethoxyphosphinyl group under basic conditions.
Key Data:
Transesterification of Ethyl Carbamate Derivatives
Ethyl carbamate analogs react with methanol under acid catalysis (e.g., H₂SO₄, 0.5–1.5 wt%) at 110–125°C. This method avoids moisture-sensitive reagents and achieves 89–94% conversion in 8–12 hrs.
Comparative Efficiency:
| Starting Ester | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Ethyl | H₂SO₄ | 120 | 94 |
| Phenyl | p-TsOH | 115 | 87 |
Activated Carbonate-Mediated Coupling
p-Nitrophenyl chloroformate (PNPCl) reacts with (dimethoxyphosphinyl)amine in tetrahydrofuran (THF), generating the carbamate in 3 hrs. This method requires stoichiometric DMAP to accelerate the reaction, achieving 91% yield with minimal byproducts.
Procedure:
- Dissolve amine (1 equiv) and DMAP (1.1 equiv) in THF.
- Add PNPCl (1.05 equiv) dropwise at 0°C.
- Warm to 25°C, stir for 3 hrs.
- Quench with H₂O, extract with ethyl acetate.
One-Pot Synthesis from Urea Derivatives
Methylation of (dimethoxyphosphinyl)urea with methanol under Mitsunobu conditions (DIAD, PPh₃) provides a 65% yield. This route is less efficient due to competing N-methylation but avoids handling toxic chloroformates.
Limitations:
- Requires 4 Å molecular sieves to absorb NH₃
- Maximum scale: 50 mmol due to exothermic side reactions
Enzymatic Esterification (Experimental)
Recent studies explore lipase-catalyzed esterification of (dimethoxyphosphinyl)carbamic acid with methanol in dimethyl carbonate. Candida antarctica lipase B (CAL-B) achieves 43% conversion at 40°C in 72 hrs, offering a solvent-free alternative.
Challenges:
- Enzyme inactivation at >50°C
- Requires ultra-dry methanol (H₂O < 50 ppm)
Chemical Reactions Analysis
Types of Reactions: Methyl N-dimethoxyphosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: N-oxides and quaternary ammonium compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Carbamic acid derivatives are increasingly utilized in drug design due to their structural versatility and ability to mimic amide bonds. The incorporation of carbamate groups enhances the pharmacokinetic properties of drugs, improving their stability and bioavailability. For instance, carbamate-based compounds are prevalent in the development of enzyme inhibitors and therapeutic agents for conditions such as neurodegenerative diseases and cancer. Notable examples include:
- Cholinesterase Inhibitors : Drugs like rivastigmine and physostigmine utilize carbamate structures to enhance their effectiveness in treating Alzheimer's disease by inhibiting the breakdown of acetylcholine .
- Anticancer Agents : Carbamates have been modified to create more potent derivatives of natural products, significantly increasing their anticancer activity. For example, modifications to fumagillin derivatives have yielded compounds with enhanced potency against tumors .
Case Studies
- A study demonstrated that substituting specific groups on a carbamate moiety could lead to compounds that are significantly more effective against cancer cells compared to their parent compounds .
- Research into prodrugs has shown that carbamate esters can provide controlled release of active pharmaceutical ingredients, thus improving therapeutic outcomes .
Agricultural Applications
Pesticides and Herbicides
Carbamic acid derivatives are widely employed in the formulation of pesticides due to their efficacy in pest control. They function primarily as insecticides and herbicides with specific mechanisms that inhibit key biological processes in pests.
- Insecticides : Compounds such as aldicarb are well-known for their effectiveness in controlling agricultural pests. Aldicarb acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in pest mortality .
- Herbicides : The structural features of carbamates allow for selective targeting of weed species while minimizing harm to crops.
Table 1: Examples of Carbamate-Based Pesticides
| Compound | Type | Active Ingredient | Target Pests/Weeds |
|---|---|---|---|
| Aldicarb | Insecticide | Aldicarb | Various insects |
| Carbaryl | Insecticide | Carbaryl | Wide range of insects |
| Propoxur | Insecticide | Propoxur | Cockroaches, ants |
Materials Science
Polymer Chemistry
In materials science, carbamic acid derivatives are used as intermediates in the synthesis of polymers and resins. Their reactivity allows for the formation of durable materials with desirable properties.
- Textile Industry : Methyl carbamate is utilized in creating durable-press finishes for fabrics. It enhances crease resistance and flame retardancy in polyester-cotton blends .
- Coatings and Adhesives : Carbamate esters contribute to the formulation of coatings that require enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of methyl N-dimethoxyphosphorylcarbamate involves its interaction with molecular targets such as enzymes. For example, it inhibits cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission . Additionally, it may exert neuroprotective effects by scavenging free radicals and modulating signaling pathways like the AKT/Nrf2/HO-1 pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Related Carbamates
Key Observations:
- Ester Group Influence : The methyl ester in the target compound may enhance volatility compared to bulkier esters (e.g., isopropyl in Avenin) but reduce hydrolytic stability relative to aryl esters (e.g., Mexacarbate) .
- Phosphoryl vs.
- Bioactivity Trends : Methyl carbamates generally exhibit stronger miotic and intestinal peristalsis-stimulating activities compared to ethyl or phenyl analogs, as observed in physostigmine-like compounds . However, methylphenylcarbamic esters show weaker miotic effects, highlighting substituent-dependent activity variations .
Pharmacological and Toxicological Profiles
Table 2: Comparative Bioactivity and Toxicity
- Mechanistic Insights: The target compound’s dimethoxyphosphinyl group may facilitate phosphorylation of acetylcholinesterase, akin to organophosphates, but its carbamate moiety could allow reversible enzyme inhibition, reducing persistence compared to pure organophosphates .
- Contradictory Evidence : While methyl carbamates are generally more active than ethyl analogs , substituent positioning (e.g., methylphenyl vs. dimethyl) significantly modulates efficacy, necessitating targeted studies for the dimethoxyphosphinyl variant .
Analytical and Stability Considerations
- HPLC Analysis : Methods validated for (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic acid methyl ester (recovery 95–105%, RSD <2.0) suggest that similar RP-HPLC protocols could be adapted for quantifying the target compound and its impurities .
- Stability: Dimethylcarbamic esters are noted for enhanced stability over diethyl or diallyl analogs, likely due to steric and electronic effects . The dimethoxyphosphinyl group may further stabilize the compound against hydrolysis compared to non-phosphorylated carbamates .
Environmental and Regulatory Implications
- Hazard Classification : Carbamates with methyl esters and phosphoryl groups (e.g., Mexacarbate) are often classified as hazardous due to neurotoxic effects . The target compound may require similar regulatory scrutiny.
Biological Activity
Carbamic acid, (dimethoxyphosphinyl)-, methyl ester (commonly referred to as dimethoxyphosphoryl methyl carbamate) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄N₁O₃P
- Molecular Weight : 189.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound is characterized by the presence of a carbamate functional group, which is known for its reactivity and biological significance.
Mechanisms of Biological Activity
The biological activity of dimethoxyphosphoryl methyl carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, similar to other carbamate derivatives, leading to increased levels of neurotransmitters such as acetylcholine.
- Pharmacological Effects : It has been observed to exhibit effects on the central nervous system (CNS), potentially influencing cognitive functions and motor control.
Toxicological Profile
The toxicological assessment of carbamic acid derivatives indicates that they can exhibit both acute and chronic toxicity depending on dosage and exposure routes. Key findings include:
- Acute Toxicity : Studies suggest low acute toxicity with median lethal doses (LD50) greater than 2000 mg/kg in animal models.
- Chronic Effects : Long-term exposure may lead to reproductive toxicity and developmental issues as seen in similar compounds like carbendazim .
Case Studies
- Neurotoxicity Assessment :
- Reproductive Toxicity :
- Metabolic Pathways :
Summary of Biological Activity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
